2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a brominated isonicotinic acid ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate typically involves the esterification of 2-bromoisonicotinic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the isonicotinic acid moiety can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine-2,5-dione moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Studied for its ability to degrade specific proteins.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Recognized for its anticonvulsant properties.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 2-bromoisonicotinate apart from these similar compounds is its unique combination of a brominated isonicotinic acid ester with a pyrrolidine-2,5-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-5-6(3-4-12-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKETTYSWQQSRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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